5-Chloro-2-(chloromethyl)-4-(trifluoromethyl)pyridine

Catalog No.
S14216490
CAS No.
M.F
C7H4Cl2F3N
M. Wt
230.01 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Chloro-2-(chloromethyl)-4-(trifluoromethyl)pyrid...

Product Name

5-Chloro-2-(chloromethyl)-4-(trifluoromethyl)pyridine

IUPAC Name

5-chloro-2-(chloromethyl)-4-(trifluoromethyl)pyridine

Molecular Formula

C7H4Cl2F3N

Molecular Weight

230.01 g/mol

InChI

InChI=1S/C7H4Cl2F3N/c8-2-4-1-5(7(10,11)12)6(9)3-13-4/h1,3H,2H2

InChI Key

RGFAHEDOAGNXHM-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=CC(=C1C(F)(F)F)Cl)CCl

5-Chloro-2-(chloromethyl)-4-(trifluoromethyl)pyridine is a heterocyclic organic compound characterized by the presence of both chloromethyl and trifluoromethyl groups attached to a pyridine ring. Its molecular formula is C7H5Cl2F3NC_7H_5Cl_2F_3N, and it is known for its unique reactivity and versatility in various chemical applications. The compound's structure contributes to its significant properties, making it a valuable intermediate in synthetic organic chemistry, particularly in the development of pharmaceuticals and agrochemicals .

  • Nucleophilic Substitution Reactions: The chloromethyl group is highly reactive, allowing for substitution with various nucleophiles, leading to diverse derivatives.
  • Oxidation Reactions: It can be oxidized to form pyridine N-oxides, which are useful in further synthetic applications.
  • Reduction Reactions: Reduction can yield amines or other reduced derivatives, expanding its utility in organic synthesis .

The compound also acts as a precursor for synthesizing complex structures, such as imidazo[1,2-a]pyridine derivatives, which have potential applications as antiviral agents .

5-Chloro-2-(chloromethyl)-4-(trifluoromethyl)pyridine exhibits notable biological activities due to its structural features. The trifluoromethyl group enhances lipophilicity and metabolic stability, which are critical for pharmacological efficacy. Studies indicate that compounds with similar structures can exhibit improved potency against specific enzymes and biological targets. The reactivity of the chloromethyl group allows for interactions with various biological molecules, potentially impacting enzyme activity and biochemical pathways .

The synthesis of 5-Chloro-2-(chloromethyl)-4-(trifluoromethyl)pyridine typically involves:

  • Chlorination of Pyridine Derivatives: The synthesis often starts with 2-methyl-3-(trifluoromethyl)pyridine. Chlorination is performed using chlorine gas in the presence of catalysts like iron(III) chloride under controlled conditions.
  • Free Radical Mechanism: The reaction proceeds through a free radical mechanism that substitutes the methyl group with a chloromethyl group.
  • Continuous Flow Reactors: In industrial settings, continuous flow reactors are employed to enhance reaction control and yield .

This compound finds applications across various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of bioactive compounds and potential drug candidates.
  • Agrochemicals: Its chemical properties facilitate the development of effective pesticides and herbicides.
  • Material Sciences: The unique structure allows for incorporation into materials with specific functional properties .

Studies on 5-Chloro-2-(chloromethyl)-4-(trifluoromethyl)pyridine have focused on its interactions with biological targets. The chloromethyl group's reactivity enables it to form covalent bonds with nucleophilic sites on proteins or enzymes, potentially leading to inhibition or modulation of their activity. Additionally, the trifluoromethyl group can influence the compound's distribution in biological systems, enhancing its therapeutic profile .

Several compounds share structural similarities with 5-Chloro-2-(chloromethyl)-4-(trifluoromethyl)pyridine. Notable examples include:

Compound NameCAS NumberKey Features
2-Chloro-5-fluoropyridine346-30-9Contains a fluorine atom instead of trifluoromethyl
5-Chloro-2-(chloromethyl)pyrimidine386715-33-9Similar pyrimidine structure but different substitution
5-(Chloromethyl)-2-(trifluoromethyl)pyridine386715-33-9Shares trifluoromethyl but differs in position

Uniqueness

5-Chloro-2-(chloromethyl)-4-(trifluoromethyl)pyridine is unique due to the combination of both chloromethyl and trifluoromethyl groups on the pyridine ring. This specific arrangement imparts distinct chemical properties, such as increased reactivity towards nucleophiles and enhanced lipophilicity compared to similar compounds. These characteristics make it particularly valuable for synthesizing complex organic molecules and bioactive compounds .

XLogP3

2.8

Hydrogen Bond Acceptor Count

4

Exact Mass

228.9672890 g/mol

Monoisotopic Mass

228.9672890 g/mol

Heavy Atom Count

13

Dates

Modify: 2024-08-10

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